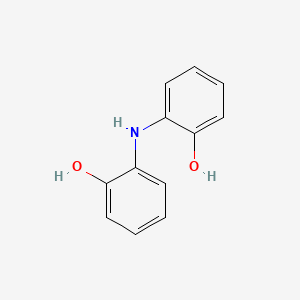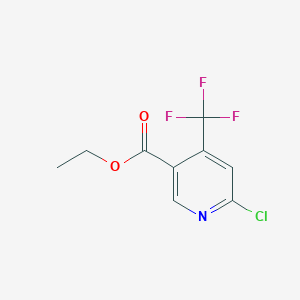
2,2'-Azanediyldiphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Azanediyldiphenol: is an organic compound with the molecular formula C12H11NO2 It is characterized by the presence of two phenol groups connected by an azanediyl (NH) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azanediyldiphenol typically involves the reaction of 2-nitrophenol with hydrazine hydrate under specific conditions. The reaction proceeds as follows:
Starting Materials: 2-nitrophenol and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature of around 80-90°C.
Procedure: The 2-nitrophenol is dissolved in water, and hydrazine hydrate is added slowly with constant stirring. The mixture is heated to the desired temperature and maintained for several hours until the reaction is complete.
Isolation: The product is isolated by cooling the reaction mixture, filtering the precipitate, and washing it with water. The crude product is then recrystallized from an appropriate solvent to obtain pure 2,2’-Azanediyldiphenol.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Azanediyldiphenol can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for temperature control, reagent addition, and product isolation enhances the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Azanediyldiphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Nitro, sulfo, and halogenated phenols.
Aplicaciones Científicas De Investigación
2,2’-Azanediyldiphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-Azanediyldiphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The phenol groups can participate in redox reactions, affecting cellular oxidative stress and signaling pathways. The azanediyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparación Con Compuestos Similares
2,2’-Azanediyldiphenol can be compared with other similar compounds, such as:
2,2’-Dihydroxybiphenyl: Lacks the azanediyl group, resulting in different chemical properties and reactivity.
2,2’-Diaminobiphenyl: Contains amino groups instead of phenol groups, leading to different biological activities and applications.
2,2’-Dihydroxyazobenzene:
The uniqueness of 2,2’-Azanediyldiphenol lies in its combination of phenol and azanediyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
2391-71-1 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-(2-hydroxyanilino)phenol |
InChI |
InChI=1S/C12H11NO2/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13-15H |
Clave InChI |
CEBHOSWXDMDTSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC2=CC=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13014565.png)



![tert-Butyltrans-3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13014588.png)


![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B13014615.png)


![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13014626.png)

![5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13014632.png)
